![molecular formula C22H34N8O12S B13737649 diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate CAS No. 38261-23-3](/img/structure/B13737649.png)
diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate is a complex organic compound with the molecular formula C22H34N8O12S and a molecular weight of 634.617 g/mol. This compound is known for its unique structure, which includes a diaminomethylidene group and a trimethoxybenzoyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxybenzoyl group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the trimethoxybenzoyl group plays a crucial role in its activity .
Comparison with Similar Compounds
Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate can be compared with other similar compounds, such as:
Diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium sulfate: This compound has a similar structure but includes an additional butyl group, which may alter its chemical and biological properties.
Basic esters of 3,4,5-trimethoxybenzoic acid: These compounds share the trimethoxybenzoyl group but differ in their ester linkages, leading to variations in their reactivity and applications.
Properties
CAS No. |
38261-23-3 |
|---|---|
Molecular Formula |
C22H34N8O12S |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate |
InChI |
InChI=1S/2C11H16N4O4.H2O4S/c2*1-17-7-4-6(10(16)14-15-11(12)13)5-8(18-2)9(7)19-3;1-5(2,3)4/h2*4-5H,1-3H3,(H,14,16)(H4,12,13,15);(H2,1,2,3,4) |
InChI Key |
HYQQUYMUGQKCKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1OC)OC)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


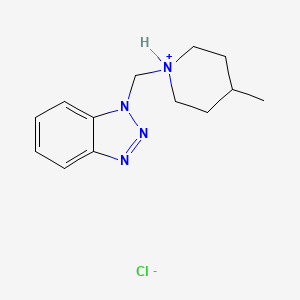
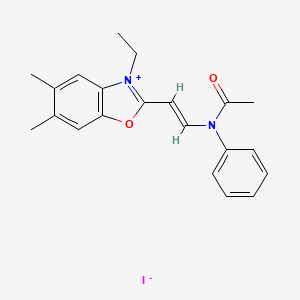
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
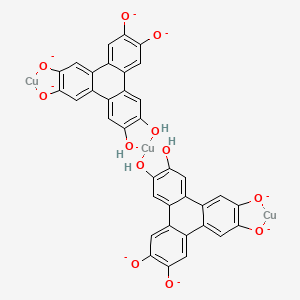
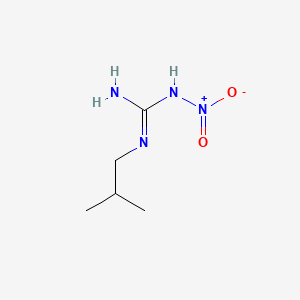

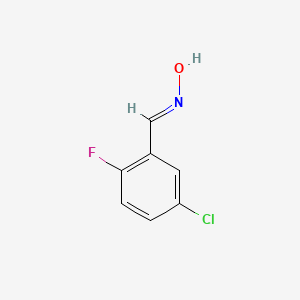

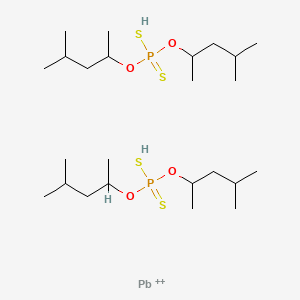

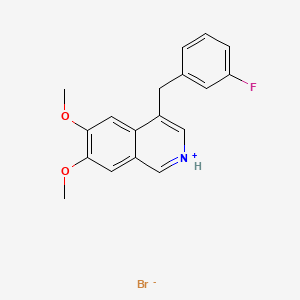
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
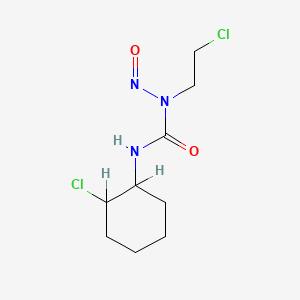
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
